2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide
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Overview
Description
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide is a complex organic compound known for its unique structure and properties. It belongs to the class of azaadamantanes, which are nitrogen-containing analogs of adamantane. The substitution of nitrogen atoms for carbon atoms in the adamantane structure leads to distinct chemical and physical properties, such as increased solubility in water and varied biological activities .
Preparation Methods
The synthesis of 2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide typically involves the reaction of chloramine with dimethylamine in the presence of a catalyst . This method is commonly used in industrial settings due to its efficiency and yield. The reaction conditions must be carefully controlled to ensure the desired product is obtained without significant impurities. The compound is known for its toxicity, so strict safety protocols must be followed during its synthesis and handling .
Chemical Reactions Analysis
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while reduction reactions may yield amines and thiols .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antiviral and anticancer agents due to their ability to interact with biological targets and pathways . Additionally, it is used in the development of new materials with unique properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to the disruption of nerve impulses and ultimately resulting in paralysis and death of the target organism. This mechanism is particularly effective against rodents and insects .
Comparison with Similar Compounds
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide is unique compared to other azaadamantanes due to its specific substitution pattern and resulting properties. Similar compounds include 7-nitro-1,3,5-triazaadamantane and 7-bromo-1,3,5-triazaadamantane, which also exhibit antiviral activity . the presence of sulfur atoms in this compound imparts additional reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
60028-31-1 |
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Molecular Formula |
C5H9N3O4S2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2λ6,6λ6-dithia-1,3,5-triazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C5H9N3O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h5H,1-4H2 |
InChI Key |
MRMOEWPKPSKSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN3CN(S2(=O)=O)CN1S3(=O)=O |
Origin of Product |
United States |
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